An In-Depth Technical Guide to 4-Chloro-2-ethoxyphenylboronic Acid: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 4-Chloro-2-ethoxyphenylboronic Acid: Properties, Synthesis, and Applications
Introduction
In the landscape of modern organic synthesis, the strategic construction of carbon-carbon bonds remains a cornerstone of molecular architecture. Arylboronic acids have emerged as indispensable reagents, largely due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Among these, 4-Chloro-2-ethoxyphenylboronic acid (CAS No. 850568-80-8) is a particularly noteworthy building block. Its unique substitution pattern—featuring an electron-donating ethoxy group and a strategically placed chlorine atom—offers chemists a nuanced tool for creating complex biaryl structures.
This guide provides an in-depth technical overview of 4-Chloro-2-ethoxyphenylboronic acid, tailored for researchers, medicinal chemists, and process development scientists. We will move beyond simple data recitation to explore the causality behind its reactivity, provide field-proven protocols, and contextualize its application in the synthesis of high-value molecules for the pharmaceutical, agrochemical, and materials science sectors.[1][2]
Physicochemical and Structural Properties
The utility of any chemical reagent begins with a thorough understanding of its fundamental properties. 4-Chloro-2-ethoxyphenylboronic acid is typically supplied as a white to off-white crystalline solid or powder.[3][4] Its key identifiers and physical characteristics are summarized below.
Caption: Chemical Structure of 4-Chloro-2-ethoxyphenylboronic acid.
Table 1: Core Properties of 4-Chloro-2-ethoxyphenylboronic Acid
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 850568-80-8 | [3][5][6] |
| Molecular Formula | C₈H₁₀BClO₃ | [5][7] |
| Molecular Weight | 200.43 g/mol | [5][6][7] |
| Appearance | White to almost white powder/crystal | [3][4] |
| Melting Point | 154-158 °C | [3][5] |
| Boiling Point | 354.7 ± 52.0 °C (Predicted) | [3][5] |
| Density | 1.27 ± 0.1 g/cm³ (Predicted) | [3][5] |
| pKa | 8.44 ± 0.58 (Predicted) |[3] |
The Boroxine Anhydride Consideration
A critical, often overlooked, aspect of handling arylboronic acids is their propensity to form cyclic trimeric anhydrides, known as boroxines, upon dehydration. Several suppliers explicitly state that 4-Chloro-2-ethoxyphenylboronic acid may contain varying amounts of its anhydride.[4][5][7]
Caption: Reversible formation of boroxine from the boronic acid.
Expertise & Causality: The presence of boroxines can lead to inconsistent reactivity and inaccurate molar calculations in subsequent reactions like the Suzuki coupling.[8] While boroxines can participate in the catalytic cycle, their reactivity profile differs from the free acid. For stoichiometric precision and reproducibility, especially in methods development, it is highly recommended to either use freshly acquired material or implement a purification/hydrolysis step prior to use.[8]
Expected Spectral Characteristics
While a dedicated spectrum was not available, the structure allows for a reliable prediction of its key NMR signals:
-
¹H NMR: Expect signals for the three aromatic protons, exhibiting splitting patterns influenced by their positions relative to the chloro and ethoxy groups. The ethoxy group will present as a characteristic quartet and triplet. The two hydroxyl protons on the boron atom will appear as a broad singlet, which is exchangeable with D₂O.
-
¹³C NMR: Six distinct aromatic carbon signals are expected, with their chemical shifts influenced by the attached substituents (Cl, O-Et, B(OH)₂). Two signals corresponding to the ethoxy group carbons will also be present.
Synthesis and Purification
4-Chloro-2-ethoxyphenylboronic acid is a synthetic building block, typically prepared via a directed ortho-metalation-borylation sequence. This method provides a high degree of regiochemical control.
A Plausible Synthetic Workflow
The most logical synthetic route involves the lithiation of 1-chloro-3-ethoxybenzene, directed by the ethoxy group, followed by quenching the resulting aryllithium intermediate with a trialkyl borate.
Caption: The three key steps of the Suzuki-Miyaura reaction.
Authoritative Grounding:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl halide (Ar-X), forming a Pd(II) intermediate. [9]The reactivity order is typically I > Br > OTf >> Cl. [10]2. Transmetalation: The boronic acid must first be activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species [-B(OH)₃]⁻. This species then transfers its organic group (Ar') to the palladium center, displacing the halide. [11]3. Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired biaryl product (Ar-Ar') and regenerating the Pd(0) catalyst. [9]
Protocol: Representative Suzuki-Miyaura Coupling
This protocol describes a general procedure for coupling 4-Chloro-2-ethoxyphenylboronic acid with an aryl bromide.
-
Inert Atmosphere: To an oven-dried flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 eq.), 4-Chloro-2-ethoxyphenylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).
-
Degassing: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical to prevent oxidation and deactivation of the palladium catalyst.
-
Solvent Addition: Add a degassed solvent mixture, such as Toluene/Ethanol/Water (e.g., in a 4:1:1 ratio), via syringe.
-
Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%), to the flask.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, cool the mixture to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Safety and Handling
As an irritant, proper handling of 4-Chloro-2-ethoxyphenylboronic acid is essential to ensure laboratory safety.
Table 2: Hazard and Precautionary Information
| Classification | Code | Description | Source(s) |
|---|---|---|---|
| Hazard Class | - | IRRITANT | [3][7] |
| GHS Pictogram | Exclamation Mark | [7] | |
| Hazard Statement | H315 | Causes skin irritation | [7] |
| Hazard Statement | H319 | Causes serious eye irritation | [12][13] |
| Hazard Statement | H335 | May cause respiratory irritation | [12][13] |
| Precautionary | P261 | Avoid breathing dust. | [12] |
| Precautionary | P280 | Wear protective gloves/eye protection/face protection. | |
| Precautionary | P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [4] |
| Precautionary | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Note: H319 and H335 are listed for structurally similar ethoxyphenylboronic acids and represent best-practice handling assumptions.
Handling Procedures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids. [14] Storage and Disposal:
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
4-Chloro-2-ethoxyphenylboronic acid is more than just another reagent; it is a versatile and strategically designed building block. Its predictable reactivity in Suzuki-Miyaura couplings, combined with the electronic influence of the ethoxy group and the synthetic handle provided by the chloro substituent, makes it an invaluable asset in multi-step synthesis. By understanding its fundamental properties, including the potential for boroxine formation, and adhering to rigorous experimental and safety protocols, researchers can effectively leverage this compound to accelerate the discovery and development of novel chemical entities.
References
Sources
- 1. 4-Chloro-2-ethoxyphenylboronic Acid (contains varying amounts of Anhydride) [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. (4-CHLORO-2-ETHOXYPHENYL)BORONIC ACID CAS#: 850568-80-8 [m.chemicalbook.com]
- 4. 4-Chloro-2-ethoxyphenylboronic Acid | 850568-80-8 | TCI EUROPE N.V. [tcichemicals.com]
- 5. 850568-80-8 CAS MSDS ((4-CHLORO-2-ETHOXYPHENYL)BORONIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. scbt.com [scbt.com]
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- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. chem.libretexts.org [chem.libretexts.org]
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- 11. Suzuki Coupling [organic-chemistry.org]
- 12. 4-Ethoxyphenylboronic acid 22237-13-4 [sigmaaldrich.com]
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